molecular formula C13H20N4 B13615424 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B13615424
M. Wt: 232.32 g/mol
InChI Key: AINOOVUEMHGNFE-UHFFFAOYSA-N
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Description

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features a benzodiazole ring substituted with a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the reaction of 2-aminobenzimidazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its benzodiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological or material properties .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C13H20N4/c1-16(2)9-10-17-12-6-4-3-5-11(12)15-13(17)7-8-14/h3-6H,7-10,14H2,1-2H3

InChI Key

AINOOVUEMHGNFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N=C1CCN

Origin of Product

United States

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